molecular formula C19H11NO4 B5725427 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid

3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid

Cat. No.: B5725427
M. Wt: 317.3 g/mol
InChI Key: LLBUHZNPVBXMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzo[f]isoindole moiety fused with a benzoic acid group

Properties

IUPAC Name

3-(1,3-dioxobenzo[f]isoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4/c21-17-15-9-11-4-1-2-5-12(11)10-16(15)18(22)20(17)14-7-3-6-13(8-14)19(23)24/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBUHZNPVBXMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of phthalic anhydride with an appropriate amine to form the isoindole structure, followed by further functionalization to introduce the benzoic acid group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
  • 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

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